

validating the selectivity of CQ211 for RIOK2 over other kinases

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Compound of Interest		
Compound Name:	CQ211	
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CQ211 Demonstrates High Selectivity for RIOK2 Kinase

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Shanghai, China – December 5, 2025 – New research findings validate the exceptional selectivity of the investigational kinase inhibitor, **CQ211**, for its primary target, RIO Kinase 2 (RIOK2), a protein implicated in cancer development. Comprehensive kinase profiling reveals that **CQ211** potently inhibits RIOK2 with minimal interaction with other kinases, establishing it as a highly selective compound for further therapeutic development and as a chemical probe to elucidate the biological functions of RIOK2.

CQ211 is a potent inhibitor of RIOK2 with a dissociation constant (Kd) of 6.1 nM.[1][2] Extensive screening against a panel of 468 kinases, known as a KINOMEscan™, demonstrated its remarkable specificity. The results showed that **CQ211** has no significant interactions with other wild-type kinases, underscoring its precise targeting of RIOK2.[1][3] However, some binding interactions were observed with three mutants of the FMS-like tyrosine kinase 3 (FLT3), specifically FLT3-ITDD835V, FLT3-ITD-F691L, and FLT3-D835V.[1]

This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and associated toxicities. The focused action of **CQ211** on RIOK2 makes it a promising candidate for targeted cancer therapies. RIOK2 is known to be involved in



crucial cellular processes such as ribosome biogenesis and cell cycle progression, both of which are often dysregulated in cancer.[2]

Comparative Kinase Selectivity Profile of CQ211

To quantitatively assess the selectivity of **CQ211**, its binding affinity for RIOK2 was compared to its interaction with other kinases. The following table summarizes the key findings from the KINOMEscanTM profiling.

Target Kinase	Binding Affinity (Kd, nM)	Selectivity (Fold over RIOK2)
RIOK2	6.1	1
FLT3 (mutants)	Binding Observed*	-
Other Wild-Type Kinases (465)	No Significant Binding	>1639

Note: Specific Kd values for the FLT3 mutants were not provided in the available data, but binding was detected. The selectivity is expressed as a ratio of the Kd for the off-target kinase to the Kd for RIOK2. A higher fold selectivity indicates a greater preference for RIOK2. As no significant binding was observed for the other 465 wild-type kinases at a concentration of 10,000 nM, the selectivity is greater than 1639-fold.

Experimental Methodology

The selectivity of **CQ211** was determined using the KINOMEscan[™] assay platform (DiscoverX). This competitive binding assay quantitatively measures the interaction of a test compound with a panel of human kinases.

KINOMEscan™ Assay Protocol:

- Assay Principle: The assay is based on a competition between the test compound (CQ211)
 and an immobilized, active-site directed ligand for binding to the kinase of interest. The
 amount of kinase captured by the immobilized ligand is measured using a quantitative PCR
 (qPCR) method.
- Procedure:

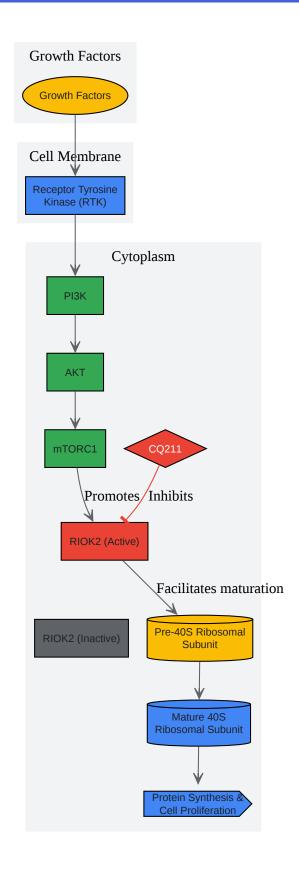


- A proprietary DNA-tagged kinase is incubated with the immobilized ligand and a range of concentrations of the test compound.
- If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
- The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the attached DNA tag.
- The results are reported as the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase. A lower Kd value indicates a higher binding affinity.
- Selectivity Analysis: The selectivity of CQ211 was determined by comparing its Kd for RIOK2 to its Kd for all other kinases in the panel.

RIOK2 Signaling Pathway and Inhibition by CQ211

RIOK2 plays a critical role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth. Its activity is intertwined with key cellular signaling pathways, including the mTOR and MAPK pathways, which are central regulators of cell proliferation and survival. By inhibiting RIOK2, **CQ211** disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.





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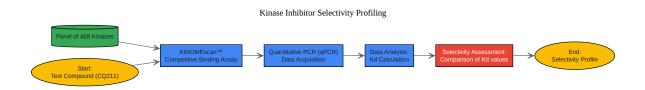
Caption: RIOK2 signaling pathway and the inhibitory action of **CQ211**.



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Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The process of validating the selectivity of a kinase inhibitor like **CQ211** involves a systematic workflow, from initial screening to detailed quantitative analysis.



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Caption: Experimental workflow for kinase inhibitor selectivity profiling.

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